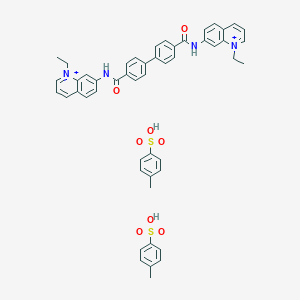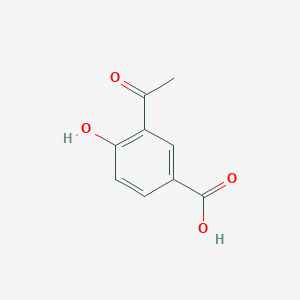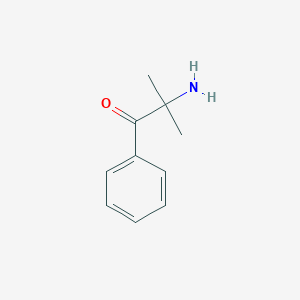
2-Amino-2-methyl-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-methyl-1-phenylpropan-1-one, also known as alpha-methylphenethylamine, is a chemical compound that belongs to the class of amphetamines. It is a synthetic compound that has been used in scientific research for its potential as a psychoactive substance.
Wirkmechanismus
The exact mechanism of action of 2-Amino-2-methyl-1-phenylpropan-1-one is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain, which leads to increased stimulation and cognitive enhancement.
Biochemical and Physiological Effects
Studies have shown that 2-Amino-2-methyl-1-phenylpropan-1-one can increase alertness, improve cognitive function, and enhance memory. It has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Amino-2-methyl-1-phenylpropan-1-one in lab experiments is its potential as a stimulant and cognitive enhancer. This makes it a useful tool for studying the central nervous system and cognitive function. However, its potential for abuse and its lack of FDA approval for human use are limitations that should be considered when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-2-methyl-1-phenylpropan-1-one. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and ADHD. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, the potential for abuse and the lack of FDA approval for human use should be further investigated in order to determine the safety and efficacy of this compound.
Conclusion
In conclusion, 2-Amino-2-methyl-1-phenylpropan-1-one is a synthetic compound that has been used in scientific research for its potential as a psychoactive substance. Its synthesis method involves the reaction of benzaldehyde with nitroethane, followed by reduction with sodium borohydride. It has been studied for its effects on the central nervous system, including its potential as a stimulant and cognitive enhancer. Its exact mechanism of action is not fully understood, but it is believed to work by increasing the release of dopamine and norepinephrine in the brain. While it has potential as a useful tool for studying the central nervous system and cognitive function, its potential for abuse and lack of FDA approval for human use should be considered when using this compound in lab experiments.
Synthesemethoden
The synthesis of 2-Amino-2-methyl-1-phenylpropan-1-one involves the reaction of benzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield the intermediate product, 1-phenyl-2-nitropropene. The nitropropene is then reacted with aluminum amalgam and methylamine to produce the final product, 2-Amino-2-methyl-1-phenylpropan-1-one.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-methyl-1-phenylpropan-1-one has been used in scientific research as a potential psychoactive substance. It has been studied for its effects on the central nervous system, including its potential as a stimulant and its ability to enhance cognitive function. It has also been investigated for its potential as a treatment for neurological disorders such as Parkinson's disease and ADHD.
Eigenschaften
IUPAC Name |
2-amino-2-methyl-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYOVIPBNXUODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methyl-1-phenylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

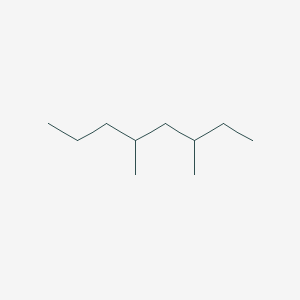
![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)



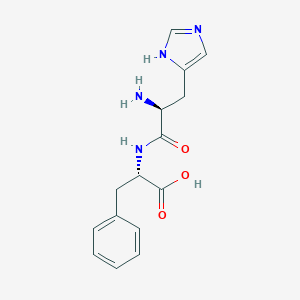
![3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-](/img/structure/B92349.png)
![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)

